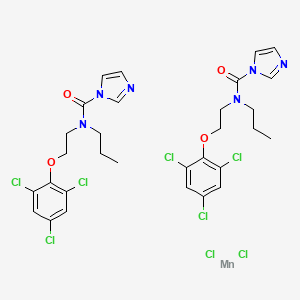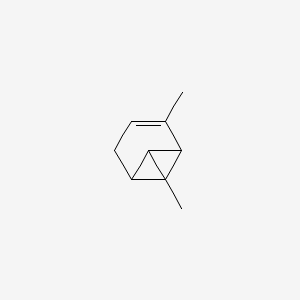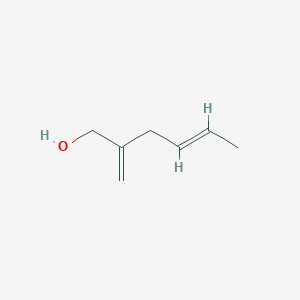
4-Hexen-1-ol, 2-methylene-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylene-4-hexene-1-ol is an organic compound characterized by the presence of both an alcohol group and a double bond within its molecular structure. This compound falls under the category of unsaturated alcohols, which are known for their reactivity due to the presence of the double bond. The molecular formula for 2-Methylene-4-hexene-1-ol is C7H12O.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylene-4-hexene-1-ol can be achieved through various methods. One common approach involves the hydroboration-oxidation of 2-Methylene-4-hexene. This process typically involves the following steps:
Hydroboration: The addition of borane (BH3) to the double bond of 2-Methylene-4-hexene, resulting in the formation of an organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield 2-Methylene-4-hexene-1-ol.
Industrial Production Methods: Industrial production of 2-Methylene-4-hexene-1-ol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and advanced purification techniques are often employed to achieve this.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylene-4-hexene-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of the double bond.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed:
Oxidation: Formation of 2-Methylene-4-hexenal or 2-Methylene-4-hexenoic acid.
Reduction: Formation of 2-Methylhexanol.
Substitution: Formation of 2-Methylene-4-hexenyl chloride.
Applications De Recherche Scientifique
2-Methylene-4-hexene-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Methylene-4-hexene-1-ol involves its reactivity due to the presence of the double bond and the hydroxyl group. The double bond can participate in various addition reactions, while the hydroxyl group can undergo nucleophilic substitution and oxidation reactions. These functional groups allow the compound to interact with different molecular targets and pathways, making it versatile in chemical synthesis and potential biological applications.
Comparaison Avec Des Composés Similaires
2-Methyl-2-butene-1-ol: Similar in structure but with a shorter carbon chain.
2-Methylene-3-pentene-1-ol: Similar in structure but with a different position of the double bond.
2-Methyl-4-pentene-1-ol: Similar in structure but with a different substitution pattern.
Uniqueness: 2-Methylene-4-hexene-1-ol is unique due to its specific molecular structure, which provides distinct reactivity patterns compared to its analogs. The position of the double bond and the hydroxyl group allows for unique chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
70337-84-7 |
|---|---|
Formule moléculaire |
C7H12O |
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
(E)-2-methylidenehex-4-en-1-ol |
InChI |
InChI=1S/C7H12O/c1-3-4-5-7(2)6-8/h3-4,8H,2,5-6H2,1H3/b4-3+ |
Clé InChI |
GLAXQQQZSHDDJM-ONEGZZNKSA-N |
SMILES isomérique |
C/C=C/CC(=C)CO |
SMILES canonique |
CC=CCC(=C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate](/img/structure/B14459573.png)
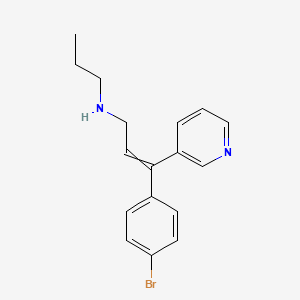

![3-[5-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]quinoxalin-2(3H)-one](/img/structure/B14459591.png)

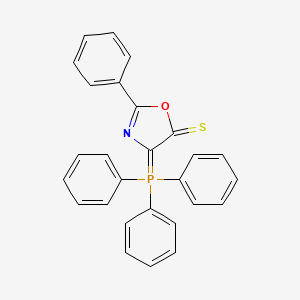
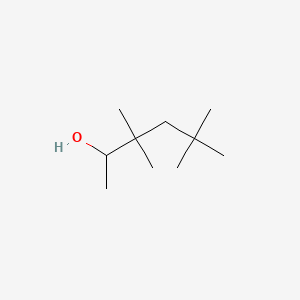
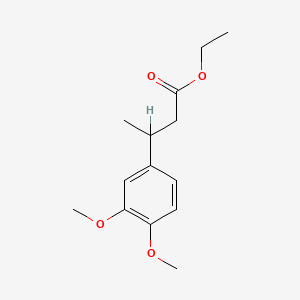
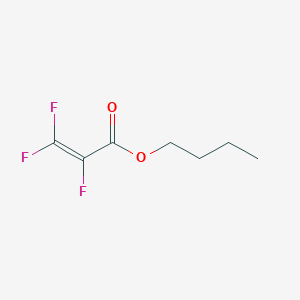
![Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14459628.png)
